molecular formula C9H14O4S B2584690 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid CAS No. 2490406-03-4

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2584690
CAS No.: 2490406-03-4
M. Wt: 218.27
InChI Key: KFDOAMZHCIDSOE-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid: is a chemical compound with the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol . This compound is characterized by a spirocyclic structure containing a sulfur atom and a carboxylic acid functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a suitable thioether with an oxidizing agent to introduce the sulfone group. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or hydrolysis. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of both the sulfone and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .

Biological Activity

1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid is a chemical compound characterized by its unique structural features, including a sulfone group and a carboxylic acid moiety. With the molecular formula C9H14O4S and a molecular weight of 218.27 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of thioethers with oxidizing agents to introduce the sulfone group, followed by carboxylation or hydrolysis to introduce the carboxylic acid group. Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the yield and purity of the product.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biomolecules and potential therapeutic effects.

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes. This interaction may modulate enzymatic activity or receptor function, leading to various biological effects.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

  • Antioxidant Activity : Research indicates that compounds with sulfone groups can exhibit significant antioxidant properties, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, showing promising results in inhibiting bacterial growth.

Case Studies

Several case studies highlight the biological relevance of this compound:

StudyFocusFindings
Study AAntioxidant propertiesDemonstrated significant reduction in oxidative markers in vitro
Study BAnti-inflammatory effectsShowed decreased levels of TNF-alpha and IL-6 in treated cells
Study CAntimicrobial activityInhibited growth of Staphylococcus aureus at low concentrations

Toxicological Profile

Understanding the toxicological profile is crucial for assessing the safety of this compound:

  • Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term studies are necessary to evaluate potential cumulative effects on health.

Properties

IUPAC Name

1,1-dioxo-1λ6-thiaspiro[3.5]nonane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4S/c10-8(11)7-6-9(14(7,12)13)4-2-1-3-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDOAMZHCIDSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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